1-Azido-2-iodobenzene is used in the field of organic chemistry . It is a solution that is often used in tert-butyl methyl ether .
Application: It is used as a reagent in various chemical reactions .
Method of Application: The specific method of application would depend on the reaction it is being used in. Generally, it would be added to the reaction mixture in the required quantity .
Results: The outcomes of the reactions would depend on the specific reaction it is being used in .
1-Azido-2-iodobenzene has been used in the synthesis of β-Difluoroalkyl Azides .
Application: This approach provides a platform for the downstream synthesis of -difluorinated b alkyl azides in high yields with broad substrate scope and excellent functional group tolerance .
Results: The results of this method have been promising, with the synthesis of -difluorinated b alkyl azides in high yields with broad substrate scope and excellent functional group tolerance .
1-Azido-2-iodobenzene has been used in the labeling of hydrophobic polypeptides from the chick lens membrane .
Application: This compound is used to label hydrophobic polypeptides in the chick lens membrane .
Method of Application: The specific method of application would depend on the experimental setup .
Results: The results of this method have been promising, with successful labeling of hydrophobic polypeptides .
1-Azido-2-iodobenzene has been used in the modification of opsin .
Application: This compound is used to modify opsin .
Results: The results of this method have been promising, with successful modification of opsin .
1-Azido-2-iodobenzene has been used in the generation of nitrogen-centered radicals (NCRs) from azido groups .
Application: Azido-modified nucleosides have been extensively explored as substrates for click chemistry and the metabolic labeling of DNA and RNA . These compounds are also of interest as precursors for further synthetic elaboration and as therapeutic agents .
Results: The results of this method have been promising, with successful generation of nitrogen-centered radicals (NCRs) from the azido groups .
1-Azido-2-iodobenzene has been used as a hydrophobic photosensitive probe .
Application: This compound is used as a hydrophobic photosensitive probe .
Results: The results of this method have been promising, with successful use of 1-Azido-2-iodobenzene as a hydrophobic photosensitive probe .
1-Azido-2-iodobenzene is an organic compound with the molecular formula C₆H₄IN₃. It features an azide group (-N₃) and an iodine atom attached to a benzene ring, specifically at the 1 and 2 positions, respectively. This compound is characterized by its unique structural properties, which impart distinct chemical reactivity and potential applications in various fields, including materials science and medicinal chemistry. The presence of both the azide and iodine functionalities allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Several methods have been developed for synthesizing 1-Azido-2-iodobenzene:
1-Azido-2-iodobenzene has several notable applications:
Interaction studies involving 1-Azido-2-iodobenzene primarily focus on its reactivity with other chemical species rather than biological interactions. The compound's azide group allows it to engage in various coupling reactions with alkynes or other electrophiles, facilitating the formation of diverse chemical architectures. These interactions are crucial for developing new materials and understanding reaction mechanisms in organic synthesis .
1-Azido-2-iodobenzene shares structural similarities with several other compounds that contain both azide and halogen functionalities. Here are some similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Azido-4-iodobenzene | Para-substituted iodobenzene | Different position of the azide group affects reactivity |
| 1-Azido-2-bromobenzene | Bromo-substituted benzene | Bromine has different electronic properties compared to iodine |
| 1-Azido-4-nitrobenzene | Nitro-substituted benzene | Nitro group introduces electron-withdrawing effects |
| Iodobenzene | Simple iodobenzene | Lacks the azide functionality but serves as a precursor |
The uniqueness of 1-Azido-2-iodobenzene lies in its specific arrangement of functional groups that allow for selective reactivity patterns not found in its analogs. The combination of an azide and iodine atom provides a versatile platform for further chemical transformations and applications in various scientific fields .
1-Azido-2-iodobenzene adopts a planar aromatic structure due to the conjugation between the benzene ring and the azide group. The azide substituent (-N₃) is linear, with bond angles of approximately 180°, and exhibits resonance stabilization through delocalization between the three nitrogen atoms. The iodine atom occupies the ortho position relative to the azide, creating steric and electronic interactions that influence reactivity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄IN₃ | |
| Molecular Weight | 245.02 g/mol | |
| CAS Number | 54467-95-7 | |
| Physical State | Liquid (stored at 4°C) | |
| SMILES | C1=CC=C(C(=C1)N=[N+]=[N-])I | |
| InChI Key | IITGPSFCXXSGJG-UHFFFAOYSA-N |
The compound’s structure is confirmed by its InChI code and SMILES notation, which highlight the relative positions of the azide and iodine groups.
The azide group participates in resonance, with partial double-bond character between N1 and N2 and between N2 and N3. This delocalization minimizes electron density on N3, making it less reactive toward nucleophilic attack compared to terminal alkyl azides. The iodine atom, with its large atomic radius, exerts an inductive electron-withdrawing effect, further modulating the electronic environment of the benzene ring.
While the exact synthesis date of 1-Azido-2-iodobenzene is not explicitly documented, its preparation aligns with established methods for aryl azides. Early aryl azides, such as phenyl azide (C₆H₅N₃), were first synthesized in 1864 via diazotization of phenylhydrazine. Modern syntheses of halogenated aryl azides typically involve nucleophilic substitution of aryl halides with sodium azide (NaN₃) under copper(I) catalysis. For 1-Azido-2-iodobenzene, this would entail reacting 2-iodoaniline derivatives with azide sources, followed by diazotization and azide displacement.
The azide group in 1-Azido-2-iodobenzene participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reaction is pivotal in bioconjugation and materials science. For example:
Reaction:
1-Azido-2-iodobenzene + Terminal Alkyne → 1,2,3-Triazole Derivative
The iodine atom can then undergo cross-coupling (e.g., Suzuki, Sonogashira) to introduce additional functional groups, enabling modular synthesis of polyfunctionalized triazoles.
The iodine atom serves as a leaving group in transition-metal-catalyzed cross-couplings, such as:
These reactions are orthogonal to azide-based transformations, allowing sequential functionalization.
The compound is a precursor to nitrogen-containing heterocycles, such as:
For example, iodine azide (IN₃) derivatives can add to alkenes, forming intermediates that rearrange into aziridines or azirines.
| Application | Example Reaction | Outcome |
|---|---|---|
| Click Chemistry | CuAAC with propargyl alcohol | Triazole-linked polymers |
| Cross-Coupling | Suzuki coupling with phenylboronic acid | Biaryl triazole derivatives |
| Heterocycle Formation | Thermal decomposition to nitrene | Azirine intermediates |
The direct synthesis of aryl iodides from arylhydrazine hydrochlorides represents a significant advancement in metal-free synthetic methodology [1]. This approach eliminates the need for transition metal catalysts, offering both economic and environmental advantages. The reaction proceeds through oxidation of arylhydrazines by iodine to form arenediazonium salts, which subsequently undergo single-electron transfer from iodide anion to generate aryl and iodine radicals [1].
The mechanistic pathway involves initial formation of free arylhydrazine from the hydrochloride salt, followed by reaction with iodine to afford an intermediate that undergoes dehydroiodination [1]. Charge transfer processes lead to diazonium salt formation, which upon single-electron transfer and nitrogen release generates the requisite radical species for carbon-iodine bond formation [1].
Table 1: Direct Synthesis from Arylhydrazines and Iodine
| Starting Material | Iodine Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chlorophenylhydrazine hydrochloride | 1.0 | DMSO | 60 | 6 | 87 |
| Phenylhydrazine hydrochloride | 1.0 | DMSO | 60 | 6 | 74 |
| 4-Methylphenylhydrazine hydrochloride | 1.0 | DMSO | 60 | 6 | 78 |
| 4-Methoxyphenylhydrazine hydrochloride | 1.0 | DMSO | 60 | 6 | 82 |
| 4-Bromophenylhydrazine hydrochloride | 1.0 | DMSO | 60 | 6 | 85 |
The protocol demonstrates excellent functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents [1]. Arylhydrazine hydrochlorides bearing diverse functional groups undergo efficient iodination under these conditions, with yields ranging from 74 to 95 percent [1].
Systematic optimization studies have established critical parameters for maximizing reaction efficiency [1]. Temperature control emerges as a pivotal factor, with optimal conditions achieved at 60°C [1]. Lower temperatures result in incomplete conversion, while elevated temperatures promote decomposition pathways [1].
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Value | Range Tested | Effect on Yield |
|---|---|---|---|
| Temperature | 60°C | 40-80°C | Maximum at 60°C |
| Solvent | DMSO | DMSO, DMF, CH₃CN | DMSO > DMF > CH₃CN |
| Reaction Time | 6 hours | 2-24 hours | Plateau after 6h |
| Equivalents of I₂ | 1.0 equiv | 0.5-2.0 equiv | No improvement >1.0 |
| Concentration | 0.1 M | 0.05-0.5 M | Optimal at 0.1 M |
Solvent selection significantly influences reaction outcomes, with dimethyl sulfoxide providing superior results compared to dimethylformamide or acetonitrile [1]. The enhanced performance in dimethyl sulfoxide correlates with its ability to stabilize ionic intermediates and facilitate hydrogen iodide oxidation with concomitant dimethyl sulfide liberation [1].
Reaction time optimization reveals that conversion plateaus after six hours, indicating complete consumption of starting materials under optimal conditions [1]. Extended reaction periods do not improve yields and may promote side reactions [1]. Stoichiometric quantities of iodine prove sufficient, with excess reagent providing no additional benefit [1].
Palladium-catalyzed Sonogashira coupling represents a versatile approach for incorporating azide functionality into aromatic systems [2] [3]. The methodology enables construction of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes, providing access to substituted alkynes bearing azide groups [2].
The classical Sonogashira reaction employs palladium species as catalyst with copper co-catalysis and phosphine or amine bases [4]. However, recent developments have focused on copper-free variants to address issues associated with copper-catalyzed side reactions and catalyst poisoning [4] [5].
Mechanistic investigations reveal that copper-free Sonogashira coupling proceeds through a tandem palladium cycle linked via multistep transmetallation processes [5]. This pathway closely parallels the palladium-copper mechanism, with palladium(II) species assuming the role typically played by copper(I) [5]. Phosphine dissociation from square-planar reactants initiates transmetallation and represents the rate-determining step [5].
Development of copper-free Sonogashira protocols offers significant advantages for azide-containing substrates, eliminating potential complications arising from copper-azide interactions [3] [6]. These methodologies employ optimized palladium catalyst systems with carefully selected ligands and reaction conditions [7].
Table 3: Copper-Free Sonogashira Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Et₃N | DMF | 80 | 12 | 72 | Standard conditions |
| Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene | 100 | 8 | 65 | Higher temperature needed |
| PdCl₂(PPh₃)₂ | Cs₂CO₃ | DMF | 80 | 16 | 68 | Longer reaction time |
| Pd(dba)₂/PPh₃ | Et₃N | THF | 60 | 24 | 45 | Lower efficiency |
Recent advances include development of water-compatible systems utilizing surfactants to create oxygen-free environments [6]. These protocols enable Sonogashira coupling in aqueous media under ambient atmosphere, addressing environmental concerns while maintaining synthetic efficiency [6].
Aminopyrimidine-palladium(II) complexes have emerged as particularly effective catalysts for bioorthogonal applications [3]. These systems enable selective functionalization of alkyne-encoded proteins in aqueous medium and bacterial cells, demonstrating the biocompatibility of copper-free Sonogashira protocols [3].
Diazonium salt chemistry provides a well-established route to aryl azides through nucleophilic substitution with azide anion [8] [9] [10]. This methodology offers excellent scope and reliability, particularly for electron-deficient aromatic systems [11] [12].
The synthetic sequence typically involves diazotization of aniline derivatives with sodium nitrite under acidic conditions, followed by treatment with sodium azide [13] [12]. The reaction proceeds at low temperatures to minimize diazonium salt decomposition and maximize product yields [11].
Table 4: Diazonium Salt Intermediate Methods
| Starting Amine | Diazotization Agent | Azide Source | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 2-Iodoaniline | NaNO₂/HCl | NaN₃ | 0-5 | H₂O | 85 | Standard conditions |
| 4-Iodoaniline | NaNO₂/p-TsOH | NaN₃ | 0-5 | H₂O | 80 | Required excess NaN₃ |
| 2-Bromoaniline | NaNO₂/HCl | NaN₃ | 0-5 | H₂O | 75 | Lower yield |
| 3-Iodoaniline | NaNO₂/HCl | NaN₃ | 0-5 | H₂O | 82 | Good selectivity |
Recent methodological improvements include development of one-pot procedures combining diazotization and azide substitution [13]. These protocols employ sodium nitrite and hydrazine hydrate as reagents, with the latter serving as an in situ source of azide anion [13]. The reaction proceeds through initial diazonium salt formation followed by nucleophilic substitution with azide generated from hydrazine hydrate oxidation [13].
Enhanced safety protocols have been developed for handling diazonium salts, including continuous flow methodologies that minimize accumulation of potentially hazardous intermediates [12] [14]. These approaches enable safe scale-up while maintaining reaction efficiency [12].
Exchange reactions involving hypervalent iodine compounds provide alternative access to azide-containing molecules [15] [16]. These methodologies exploit the reactivity of acetoxy ligands in diacetoxy iodobenzene toward azide nucleophiles [15].
The mechanism involves initial ligand exchange between acetoxy groups and azide anions, generating azide-containing hypervalent iodine(III) compounds [15]. These intermediates undergo rapid decomposition at moderate temperatures to liberate azide radicals and iodobenzene [15].
Azide radical generation under mild conditions enables initiation of polymerization processes and radical-mediated transformations [15]. The methodology demonstrates excellent functional group tolerance and operates under metal-free conditions [15].
Temperature optimization studies reveal optimal performance at 40-100°C, with lower temperatures providing insufficient activation energy for radical generation [15]. Higher temperatures promote unproductive azide radical combination to nitrogen gas [15].
Solvent effects prove significant, with polar aprotic solvents facilitating ligand exchange processes [15]. Reaction concentration must be carefully controlled to balance radical generation rates with productive transformations [15].
Nuclear magnetic resonance spectroscopy represents the most comprehensive analytical technique for characterizing 1-azido-2-iodobenzene, providing detailed structural information about both the aromatic framework and the azide functional group. The presence of two heavy atoms (iodine and nitrogen) creates distinctive spectroscopic signatures that enable unambiguous identification and structural elucidation.
The proton nuclear magnetic resonance spectrum of 1-azido-2-iodobenzene exhibits characteristic aromatic signals in the downfield region between 6.5 and 8.0 parts per million. The ortho-disubstituted benzene ring generates a distinctive coupling pattern that reflects the electronic influence of both the azide and iodine substituents. The iodine atom, being highly electronegative and possessing significant mass, exerts pronounced deshielding effects on adjacent aromatic carbons, particularly those in the ortho and meta positions relative to the carbon-iodine bond [1] [2].
The aromatic proton resonances display characteristic multiplicities consistent with the substitution pattern. The proton positioned ortho to the azide group typically appears as a doublet of doublets due to coupling with adjacent aromatic protons, while showing additional fine structure resulting from long-range coupling effects. The chemical shift values are influenced by the combined electronic effects of both substituents, with the azide group demonstrating moderate electron-withdrawing properties and the iodine atom providing substantial deshielding through both inductive and heavy atom effects [3] [4].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with aromatic carbons typically resonating between 90 and 160 parts per million. The carbon atoms directly bonded to the azide and iodine substituents exhibit characteristic chemical shifts that reflect their unique electronic environments. The carbon bearing the azide group appears significantly downfield due to the electron-withdrawing nature of the azide functionality, while the carbon-iodine bond results in substantial upfield shifts characteristic of aromatic iodides [5] [6].
The azide group itself does not contribute directly observable proton signals to the ¹H nuclear magnetic resonance spectrum, as it lacks directly attached hydrogen atoms. However, its presence is readily detected through its influence on the aromatic proton chemical shifts and coupling patterns. The electron-withdrawing character of the azide group affects the electron density distribution within the aromatic system, resulting in characteristic downfield shifts for protons in ortho and para positions relative to the azide substituent [7].
Iodine-127 nuclear magnetic resonance spectroscopy provides unique insights into the electronic environment of the iodine atom within 1-azido-2-iodobenzene. As a quadrupolar nucleus with spin quantum number 5/2, iodine-127 possesses distinctive nuclear magnetic resonance properties that enable detailed characterization of its chemical environment [8]. The nucleus exhibits 100% natural abundance, making it highly accessible for nuclear magnetic resonance studies without the need for isotopic enrichment.
The quadrupolar nature of iodine-127 results in characteristically broad resonance lines due to quadrupolar relaxation effects. The linewidth parameter of 1600 femtometers⁴ reflects the strong interaction between the nuclear quadrupole moment and the electric field gradient at the iodine nucleus [8]. This broadening can provide additional structural information, as the quadrupolar relaxation rate depends on the symmetry of the electronic environment around the iodine atom.
Iodine-127 nuclear magnetic resonance spectroscopy finds particular utility in studying hypervalent iodine compounds and organometallic complexes containing iodine [9]. The technique can distinguish between different oxidation states of iodine, with trivalent iodine compounds typically exhibiting chemical shifts significantly different from those of monovalent iodides. In the context of 1-azido-2-iodobenzene, the iodine-127 resonance confirms the presence of iodine in the +1 oxidation state characteristic of aromatic iodides [10].
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for 1-azido-2-iodobenzene. The molecular ion peak appears at mass-to-charge ratio 245, corresponding to the molecular formula C₆H₄IN₃ [11] [12]. The molecular ion typically exhibits moderate intensity due to the relative stability of the aromatic system, although the presence of the azide group can lead to some fragmentation under electron impact ionization conditions.
The fragmentation pattern of 1-azido-2-iodobenzene exhibits characteristic losses that enable unambiguous identification of the azide functional group. The most diagnostic fragmentation involves the loss of molecular nitrogen (N₂, 28 mass units) from the molecular ion, producing a fragment at mass-to-charge ratio 217 [13] [14]. This fragmentation pattern is highly characteristic of organic azides and results from the inherent instability of the azide group under electron impact conditions.
A second characteristic fragmentation involves the loss of the entire azide group (N₃, 42 mass units), generating a fragment at mass-to-charge ratio 203 corresponding to the iodobenzene cation. This fragmentation pathway provides additional confirmation of the azide functionality and enables differentiation from other nitrogen-containing functional groups [15] [14]. The relative intensities of these fragmentation peaks depend on the ionization conditions and can provide information about the stability of the azide group under different experimental conditions.
The iodine isotope pattern provides additional structural confirmation, with the characteristic isotope distribution of iodine-127 clearly visible in the mass spectrum. The monoisotopic mass of 244.94500 daltons reflects the exact mass of the most abundant isotopic composition [11] [12]. Additional fragmentation produces typical aromatic fragments, including the phenyl cation at mass-to-charge ratio 77, which confirms the aromatic nature of the compound.
Electrospray ionization mass spectrometry offers an alternative ionization method that can provide molecular ion information with reduced fragmentation [16]. This technique is particularly useful for studying the intact molecular ion and can provide complementary information to electron impact mass spectrometry. The choice of ionization method depends on the specific analytical requirements and the degree of fragmentation desired for structural elucidation.
X-ray photoelectron spectroscopy provides detailed information about the electronic structure and chemical environment of individual atoms within 1-azido-2-iodobenzene. This surface-sensitive technique is particularly valuable for characterizing the azide functional group, as it can distinguish between the three chemically distinct nitrogen environments within the linear azide structure [17] [18].
The nitrogen 1s region of the X-ray photoelectron spectrum exhibits three distinct peaks corresponding to the three nitrogen atoms in the azide group. The terminal nitrogen atoms typically exhibit binding energies around 402.1 electron volts, while the central nitrogen atom appears at approximately 405.6 electron volts [17]. This 2:1 intensity ratio between the peaks provides strong evidence for the azide structure and enables differentiation from other nitrogen-containing functional groups.
The chemical shift differences between the nitrogen environments reflect the unique electronic structure of the azide group. The central nitrogen atom experiences a different electronic environment due to its position within the linear N-N-N arrangement, resulting in the characteristic downfield shift in binding energy [19]. These binding energy differences are consistent with the resonance structures of the azide group and provide insights into the electronic delocalization within the nitrogen chain.
The iodine 3d region exhibits the characteristic doublet structure arising from spin-orbit coupling, with the 3d₅/₂ and 3d₃/₂ components typically appearing at binding energies of approximately 618-630 electron volts [18]. The exact binding energies depend on the chemical environment of the iodine atom and can provide information about the oxidation state and bonding characteristics. In aromatic iodides such as 1-azido-2-iodobenzene, the iodine binding energies are characteristic of the +1 oxidation state.
The carbon 1s region provides information about the aromatic framework, with aromatic carbons typically appearing at binding energies around 284 electron volts. Carbons directly bonded to the azide and iodine substituents exhibit characteristic chemical shifts that reflect their unique electronic environments [20]. The carbon bearing the azide group typically shows a downfield shift due to the electron-withdrawing nature of the azide functionality.
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